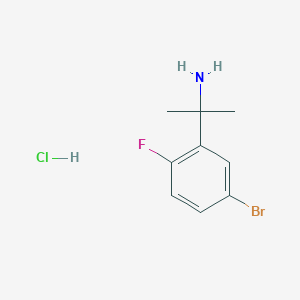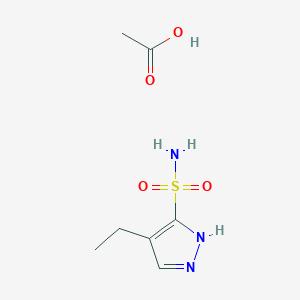
7-Methoxy-1-methyl-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-methyl-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-methyl-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with an organometallic reagent to form an N-H ketimine species, followed by cyclization in the presence of a catalyst such as copper acetate in dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-1-methyl-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 7-Methoxy-1-methyl-indazole-3-carboxylic acid.
Reduction: 7-Methoxy-1-methyl-indazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methoxy-1-methyl-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active indazoles.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The exact mechanism of action of 7-Methoxy-1-methyl-indazole-3-carbaldehyde is not well-documented. like other indazole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 7-Methyl-1H-indazole-3-carbaldehyde
- 5-Methoxy-1H-indazole-3-carbaldehyde
- 1H-Indole-3-carbaldehyde
Comparison: 7-Methoxy-1-methyl-indazole-3-carbaldehyde is unique due to the presence of both a methoxy and a methyl group, which can influence its chemical reactivity and biological activity. Compared to 7-Methyl-1H-indazole-3-carbaldehyde, the methoxy group in this compound can participate in additional chemical reactions, such as nucleophilic substitution. Similarly, the presence of the methoxy group distinguishes it from 5-Methoxy-1H-indazole-3-carbaldehyde, which has the methoxy group at a different position, potentially leading to different biological activities .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
7-methoxy-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-10-7(8(6-13)11-12)4-3-5-9(10)14-2/h3-6H,1-2H3 |
Clé InChI |
KJRMZNAQHLCJSA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2OC)C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)
![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)
![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)
![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)




